![molecular formula C25H22N4O3 B2669636 1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902030-70-0](/img/structure/B2669636.png)
1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic System Formation and Reactivity A study by Deady and Devine (2006) explored the reactivity of aminonaphthyridinones, leading to the formation of novel heterocyclic systems. They detailed the Hofmann rearrangement and subsequent reactions that yielded new pyrido and pyrrolo azocines, demonstrating typical pyrrole-type reactivity. This research underlines the potential of similar compounds in synthesizing new heterocycles with significant chemical properties (Deady & Devine, 2006).
Antibacterial Activity of Pyrimidine Derivatives El-Agrody et al. (2000) synthesized new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related compounds exhibiting promising antibacterial activities. The study emphasizes the importance of pyrimidine derivatives in developing new antimicrobial agents, suggesting a potential research application for compounds with similar structural features (El-Agrody et al., 2000).
Weak Interactions and Molecular Sandwich Complexes Khrustalev et al. (2008) investigated the weak interactions in barbituric acid derivatives, forming steady intermolecular "sandwich" complexes. Their findings on π–π stacking versus hydrogen bonding interactions could provide a foundational understanding for studying the intermolecular interactions of complex compounds like the one (Khrustalev et al., 2008).
Anti-Asthmatic Agent Synthesis Sugahara et al. (2000) developed an efficient synthesis route for an anti-asthmatic agent, highlighting the selective N-alkylation of pyridone derivatives. This study illustrates the pharmaceutical synthesis applications of complex chemical structures, potentially relevant to the synthesis and development of novel therapeutic agents (Sugahara et al., 2000).
CDK2 Inhibitors for Anti-Proliferative Activity Abdel-Rahman et al. (2021) discovered new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors with anti-proliferative activity against cancer cell lines. This research demonstrates the potential of complex naphthyl-substituted compounds in cancer therapy (Abdel-Rahman et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-15-7-14-28-21(16-19-23(28)27-22-12-4-5-13-29(22)25(19)31)24(30)26-20-11-6-9-17-8-2-3-10-18(17)20/h2-6,8-13,16H,7,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGBTXXXGUJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


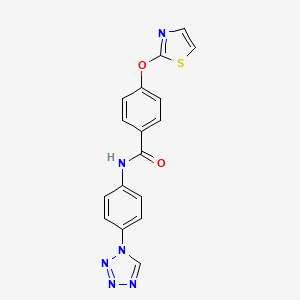
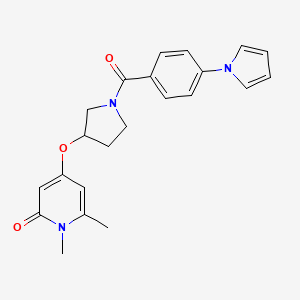
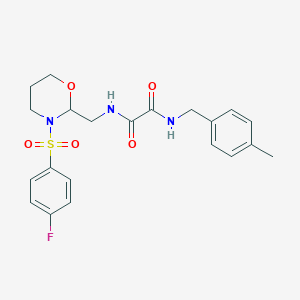

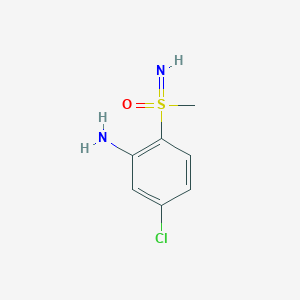
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)

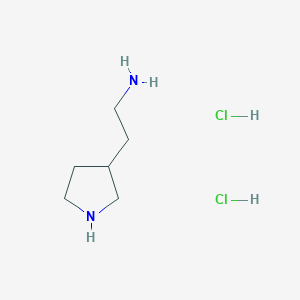
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)

![3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B2669575.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)